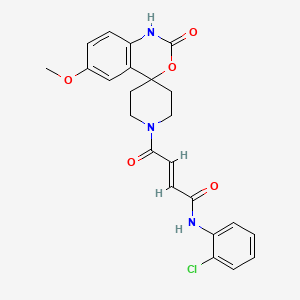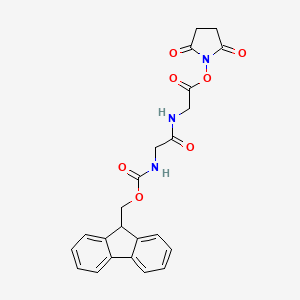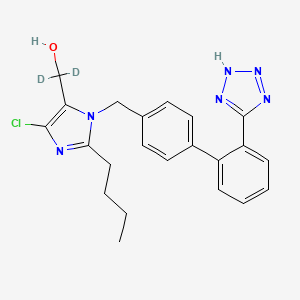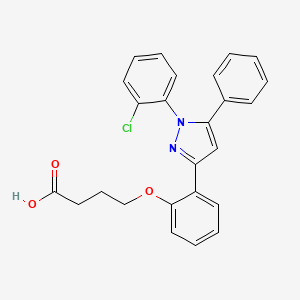
hGAPDH-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hGAPDH-IN-1 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its ability to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme that plays a crucial role in glycolysis and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hGAPDH-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
hGAPDH-IN-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of new compounds with different chemical and biological properties.
Scientific Research Applications
hGAPDH-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: this compound is used to study the role of GAPDH in cellular processes and to investigate the effects of GAPDH inhibition on cell metabolism and function.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where GAPDH plays a critical role, such as cancer and neurodegenerative disorders.
Industry: this compound is used in the development of new industrial processes and products, including the synthesis of novel compounds with unique properties.
Mechanism of Action
The mechanism of action of hGAPDH-IN-1 involves its interaction with GAPDH, leading to the inhibition of the enzyme’s activity. This inhibition can affect various cellular pathways and processes, including glycolysis, energy production, and cellular signaling. The molecular targets of this compound include the active site of GAPDH, where the compound binds and prevents the enzyme from catalyzing its normal reactions.
Comparison with Similar Compounds
hGAPDH-IN-1 can be compared with other similar compounds that interact with GAPDH or have similar chemical structures. Some of these compounds include:
Glyceraldehyde-3-phosphate dehydrogenase inhibitors: These compounds share a similar mechanism of action by inhibiting GAPDH activity.
NAD+ analogs: Compounds that mimic the structure of NAD+ and interact with GAPDH in a similar manner.
Oxidative stress-related compounds: Compounds that affect cellular redox balance and interact with GAPDH as part of their mechanism of action.
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
3'-bromospiro[2,3-dihydro-1H-naphthalene-4,5'-4H-1,2-oxazole] |
InChI |
InChI=1S/C12H12BrNO/c13-11-8-12(15-14-11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2 |
InChI Key |
WLAQLOIJOUOMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC(=NO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)





